molecular formula C13H19BrN2O3S B288169 4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether

4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether

Cat. No. B288169
M. Wt: 363.27 g/mol
InChI Key: DEVMZAMPMXHQKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether, also known as BMTM, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of CK2 substrates and disrupts the signaling pathways that are regulated by CK2. 4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether has been shown to be a selective inhibitor of CK2, with little or no effect on other protein kinases.
Biochemical and Physiological Effects:
4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether has been shown to have a variety of biochemical and physiological effects. It inhibits the growth of cancer cells and induces apoptosis by activating the caspase pathway. 4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether has also been shown to regulate the circadian clock by inhibiting CK2-mediated phosphorylation of clock proteins. Additionally, 4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether has been shown to have neuroprotective effects by inhibiting CK2-mediated phosphorylation of tau protein, a key factor in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether in lab experiments is its selectivity for CK2. This allows researchers to study the specific role of CK2 in various cellular processes without affecting other protein kinases. However, 4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether and its role in cellular processes. One area of research is the development of more potent and selective inhibitors of CK2. Another area of research is the investigation of the role of CK2 in the regulation of the immune system and the development of autoimmune diseases. Additionally, the use of 4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether in combination with other drugs for the treatment of cancer and neurodegenerative diseases is an area of ongoing research.

Synthesis Methods

The synthesis of 4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether involves several steps, including the reaction of 4-bromo-2-nitroaniline with sodium methoxide to form 4-bromo-2-methoxyaniline, which is then reacted with 4-methyl-1-piperazine to form 4-bromo-2-[(4-methyl-1-piperazinyl)amino]aniline. The final step involves the reaction of 4-bromo-2-[(4-methyl-1-piperazinyl)amino]aniline with methanesulfonyl chloride to form 4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether.

Scientific Research Applications

4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether has been widely used in scientific research to study the role of CK2 in various cellular processes. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. 4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether has also been used to investigate the role of CK2 in the regulation of the circadian clock and in the development of neurodegenerative diseases.

properties

Product Name

4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether

Molecular Formula

C13H19BrN2O3S

Molecular Weight

363.27 g/mol

IUPAC Name

1-(5-bromo-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperazine

InChI

InChI=1S/C13H19BrN2O3S/c1-10-8-12(19-3)13(9-11(10)14)20(17,18)16-6-4-15(2)5-7-16/h8-9H,4-7H2,1-3H3

InChI Key

DEVMZAMPMXHQKU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCN(CC2)C)OC

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCN(CC2)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.